Agelasine E
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Overview
Description
Agelasine E is a 7,9-dialkylpurinium salt isolated from marine sponges, specifically from the genus Agelas . These compounds are secondary metabolites believed to provide protection against microorganisms. This compound, along with other agelasines, is known for its bioactive properties, including antimicrobial and cytotoxic effects .
Preparation Methods
Agelasine E has been synthesized through organic synthesis. The synthetic route involves the treatment of N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides to produce 7,9-dialkylpurinium salts . The N6-methoxy group is then removed reductively . This method has been used to create various analogs of this compound with different terpenoid side chains .
Chemical Reactions Analysis
Agelasine E undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis involves substitution reactions where allylic bromides react with N6-methoxy-9-methyl-9H-purin-6-amine.
Reductive Reactions: The removal of the N6-methoxy group is achieved through reductive reactions.
Common reagents used in these reactions include allylic bromides and reductive agents. The major products formed are 7,9-dialkylpurinium salts with various terpenoid side chains .
Scientific Research Applications
Agelasine E has a wide range of scientific research applications:
Antimicrobial Activity: This compound and its analogs have shown potent activity against Mycobacterium tuberculosis.
Cytotoxic Effects: These compounds exhibit cytotoxic effects, making them potential candidates for cancer research.
Inhibition of Na/K-ATPase: This compound inhibits Na/K-ATPase, which is significant in studies related to muscle contraction and other physiological processes.
Antifouling Agents: Some analogs of this compound have been found to act as antifouling agents, preventing the growth of biofilms.
Mechanism of Action
The mechanism of action of agelasine E involves the inhibition of Na/K-ATPase and other ATPases . This inhibition disrupts ion balance in cells, leading to antimicrobial and cytotoxic effects. The molecular targets include the Na/K-ATPase enzyme and other related pathways .
Comparison with Similar Compounds
Agelasine E is structurally related to other compounds such as agelasine A, agelasine B, agelasine F, and agelasimines . These compounds share a similar purine structure with terpenoid side chains. this compound is unique due to its specific terpenoid side chain and its potent antimicrobial activity .
Similar compounds include:
- Agelasine A
- Agelasine B
- Agelasine F
- Agelasimines
These compounds also exhibit bioactive properties but differ in their specific side chains and bioactivities .
Properties
Molecular Formula |
C26H40N5+ |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
7-[(2E,6E)-9-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-3,7-dimethylnona-2,6-dienyl]-9-methylpurin-9-ium-6-amine |
InChI |
InChI=1S/C26H40N5/c1-19(12-13-22-21(3)11-8-15-26(22,4)5)9-7-10-20(2)14-16-31-18-30(6)25-23(31)24(27)28-17-29-25/h9,14,17-18,22H,3,7-8,10-13,15-16H2,1-2,4-6H3,(H2,27,28,29)/q+1/b19-9+,20-14+/t22-/m1/s1 |
InChI Key |
PPCBHTAMQFLZHZ-DYKJIVJTSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CN1C=[N+](C2=NC=NC(=C21)N)C)/C)/CC[C@@H]3C(=C)CCCC3(C)C |
Canonical SMILES |
CC(=CCCC(=CCN1C=[N+](C2=NC=NC(=C21)N)C)C)CCC3C(=C)CCCC3(C)C |
Origin of Product |
United States |
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